BDP5290 -

BDP5290

Catalog Number: EVT-254649
CAS Number:
Molecular Formula: C17H18ClN7O
Molecular Weight: 371.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide, also known as BDP5290, is a potent and selective small-molecule inhibitor of myotonic dystrophy-related Cdc42-binding kinases (MRCK) α and β. It exhibits significantly higher selectivity for MRCK compared to the closely related Rho-associated coiled-coil kinases 1 and 2 (ROCK1 and ROCK2). BDP5290 serves as a valuable chemical biology tool to investigate MRCK function in both normal physiological processes and pathological conditions.

Myosin Light Chain 2a (MLC2a)

Compound Description: MLC2a is a protein involved in muscle contraction. It is a regulatory subunit of myosin, the molecular motor that drives muscle contraction. Phosphorylation of MLC2a is essential for its activity, and dephosphorylation of MLC2a reduces muscle contractility [, , , ].

Relevance: BDP5290, by inhibiting the phosphorylation of PPP1R12C, leads to increased interaction of PPP1R12C with both PP1c and MLC2a [, , , ]. This ultimately promotes the dephosphorylation of MLC2a, contributing to atrial hypocontractility. Therefore, MLC2a is a direct downstream target of BDP5290's mechanism of action in the context of atrial fibrillation.

Compound Description: PPP1R12C is a regulatory subunit of protein phosphatase 1 (PP1c), which is responsible for dephosphorylating MLC2a [, , , ]. Increased expression of PPP1R12C is observed in atrial fibrillation and is associated with reduced MLC2a phosphorylation and atrial hypocontractility [, , , ].

Relevance: BDP5290 inhibits the phosphorylation of PPP1R12C at the T560 residue [, , , ]. This inhibition enhances the binding of PPP1R12C to both PP1c and MLC2a, ultimately leading to MLC2a dephosphorylation. Therefore, PPP1R12C is a direct target of BDP5290, and its inhibition is crucial for the drug's impact on MLC2a phosphorylation and atrial contractility.

Compound Description: PP1c is a catalytic subunit of the protein phosphatase 1 (PP1) enzyme [, , , ]. It directly interacts with PPP1R12C to form a complex that dephosphorylates MLC2a [, , , ].

Relevance: BDP5290, by inhibiting PPP1R12C phosphorylation, promotes the formation of the PP1c-PPP1R12C complex [, , , ]. This complex is essential for the dephosphorylation of MLC2a. Thus, while not directly targeted by BDP5290, PP1c is a key player in the mechanism by which BDP5290 influences MLC2a activity and atrial contractility.

Compound Description: MRCK is a kinase responsible for phosphorylating various substrates, including proteins involved in cytoskeletal organization and cell motility [, ].

Relevance: BDP5290 is a potent and selective inhibitor of MRCK kinases [, ]. While the studies provided focus on BDP5290's role in atrial fibrillation through modulation of PPP1R12C and MLC2a, its ability to inhibit MRCK suggests a broader relevance in cellular processes regulated by MRCK, such as cancer cell invasion.

BDP9066

Compound Description: BDP9066 is another potent and selective inhibitor of MRCK kinases []. It exhibits similar inhibitory activity to BDP5290.

Relevance: BDP9066 serves as a structurally related compound to BDP5290, both sharing the ability to inhibit MRCK kinases []. This suggests potential overlap in their biological effects and highlights the development of MRCK inhibitors as a potential therapeutic strategy for diseases like cancer, similar to the application of BDP5290 in atrial fibrillation research.

DJ4

Compound Description: DJ4 is a dual inhibitor targeting both ROCK (Rho-associated coiled-coil kinase) and MRCK kinases [].

Relevance: DJ4 exhibits a broader inhibitory profile compared to BDP5290, targeting both MRCK and ROCK []. This difference highlights the potential for developing inhibitors with varying selectivity profiles against kinases involved in cytoskeletal regulation. While BDP5290 demonstrates specificity towards MRCK, DJ4's dual inhibition suggests a potential for distinct biological effects and therapeutic applications.

AURKA (Aurora Kinase A)

Compound Description: AURKA is a kinase involved in cell cycle regulation, particularly in mitotic spindle formation and chromosome segregation []. It has been linked to cancer development and progression.

Relevance: Research suggests that CDC42BPB, a kinase targeted by BDP5290, phosphorylates AURKA, leading to the upregulation of PD-L1 []. Although not directly inhibiting AURKA, BDP5290's action on CDC42BPB could indirectly influence AURKA activity. This potential indirect modulation highlights the interconnectedness of signaling pathways and the potential for broader biological effects of BDP5290 beyond its direct targets.

Overview

BDP5290 is a small-molecule inhibitor specifically targeting the MRCK (myotonic dystrophy kinase-related Cdc42-binding kinase) family of kinases, particularly MRCKβ. It has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to inhibit cancer cell invasion and migration. The compound is classified as a potent inhibitor of both MRCK and Rho-associated protein kinase, with reported inhibitory concentrations (IC50 values) of 17 nM for MRCKβ, 230 nM for Rho-associated protein kinase 1, and 123 nM for Rho-associated protein kinase 2 .

Source and Classification

BDP5290 was developed as part of a research initiative aimed at identifying novel inhibitors of kinases implicated in cancer progression. It is sourced from various suppliers, including GlpBio and MedchemExpress, which provide it for research use only, emphasizing that it is not intended for human use . The compound falls under the category of kinase inhibitors, specifically targeting the MRCK family, which plays a role in cellular processes such as actin remodeling and cell migration.

Synthesis Analysis

The synthesis of BDP5290 involves several steps that have been documented in various studies. The methods typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that are modified through a series of reactions.
  2. Reactions: Key reactions may include coupling reactions to form the core structure of the compound, followed by functional group modifications to enhance potency and selectivity.
  3. Purification: After synthesis, BDP5290 is purified using techniques such as chromatography to isolate the desired product from by-products.

Specific technical details regarding the exact synthetic route have not been fully disclosed but are expected to be elaborated in subsequent publications .

Molecular Structure Analysis

The molecular structure of BDP5290 has been elucidated through X-ray crystallography, revealing its interaction with the nucleotide binding pocket of MRCKβ. The compound's structure features multiple functional groups that contribute to its binding affinity and specificity towards MRCK kinases. The precise three-dimensional arrangement allows it to effectively inhibit kinase activity by blocking substrate access.

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O₃
  • Molecular Weight: 342.36 g/mol
  • Structural Features: Contains aromatic rings and nitrogen-containing heterocycles that are characteristic of many small-molecule inhibitors.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BDP5290 typically encompass:

  1. Coupling Reactions: To construct the core scaffold of the molecule.
  2. Functionalization: Modifications that introduce or alter functional groups to improve pharmacological properties.
  3. Deprotection Steps: If protecting groups are used during synthesis, they must be removed to yield the final active compound.

These reactions are crucial for achieving the desired potency and selectivity against target kinases.

Mechanism of Action

BDP5290 exerts its therapeutic effects primarily through competitive inhibition of MRCKβ activity. By binding to the ATP-binding site within the kinase domain, BDP5290 prevents ATP from accessing this site, thereby inhibiting phosphorylation processes critical for cell motility and invasion.

Process Data

  • Inhibition Assays: In vitro studies have demonstrated that BDP5290 significantly reduces cell migration and invasion in various cancer cell lines, including breast cancer cells (MDA-MB-231) and squamous cell carcinoma cells (SCC12) .
  • Cell Viability Studies: Dose-response assays indicate that BDP5290 decreases cell viability at concentrations correlating with its inhibitory effects on MRCKβ activity.
Physical and Chemical Properties Analysis

BDP5290 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is commonly used as a solvent in biological assays.
  • Stability: Stability data under various conditions (e.g., temperature, pH) are essential for determining storage conditions and shelf-life.
  • Melting Point: Specific melting point data have not been disclosed but are critical for characterizing solid-state properties.

These properties are significant for its application in laboratory settings where precise handling is required.

Applications

BDP5290 has significant potential applications in scientific research:

  1. Cancer Research: As a potent inhibitor of MRCKβ, BDP5290 is valuable for studying cancer cell dynamics, particularly in understanding mechanisms of invasion and metastasis.
  2. Drug Development: Its efficacy against specific cancer types positions it as a candidate for further development into therapeutic agents targeting MRCK pathways.
  3. Functional Studies: Researchers utilize BDP5290 to dissect cellular pathways regulated by MRCK kinases, contributing to broader insights into cellular signaling networks involved in cancer progression.

Properties

Product Name

BDP5290

IUPAC Name

4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide

Molecular Formula

C17H18ClN7O

Molecular Weight

371.8 g/mol

InChI

InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26)

InChI Key

BPVZKUXLOLRECL-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl

Synonyms

1H-​Pyrazole-​3-​carboxamide, 4-​chloro-​1-​(4-​piperidinyl)​-​N-​[3-​(2-​pyridinyl)​-​1H-​pyrazol-​4-​yl]​-

Canonical SMILES

C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.